Relacin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Relacin is a novel antibacterial agent designed to inhibit (p)ppGpp production by the ubiquitous bacterial enzyme RelA that triggers the Stringent Response . It inhibits RelA in vitro and reduces (p)ppGpp production in vivo . It affects entry into stationary phase in Gram-positive bacteria, leading to a dramatic reduction in cell viability .

Synthesis Analysis

Relacin is designed to inhibit the production of (p)ppGpp, a molecule produced by the bacterial enzyme RelA . It inhibits RelA and reduces (p)ppGpp production in vivo .

Molecular Structure Analysis

While the exact molecular structure of Relacin is not provided in the available resources, it is described as a novel ppGpp analogue .

Chemical Reactions Analysis

Relacin inhibits the abundant bacterial Rel enzymes that synthesize the signaling molecules required to activate the Stringent Response . It perturbs the switch into stationary phase in Gram-positive bacteria and leads to cell death .

科学的研究の応用

Antibacterial Agent

Relacin is a novel antibacterial agent . It targets the Stringent Response, a process required for the transition into stationary phase, which is crucial for bacterial survival .

Inhibition of (p)ppGpp Production

Relacin is designed to inhibit (p)ppGpp production by the ubiquitous bacterial enzyme RelA that triggers the Stringent Response . It inhibits RelA in vitro and reduces (p)ppGpp production in vivo .

Affecting Entry into Stationary Phase

Relacin affects entry into stationary phase in Gram positive bacteria, leading to a dramatic reduction in cell viability .

Perturbing Spore Formation

When Relacin is added to sporulating Bacillus subtilis cells, it strongly perturbs spore formation regardless of the time of addition . Spore formation is also impeded in the pathogenic bacterium Bacillus anthracis that causes the acute anthrax disease .

Disrupting Biofilm Formation

The formation of multicellular biofilms is markedly disrupted by Relacin . This is significant as biofilms are a major reason for treatment failure, and there is an urgent need for the development of new classes of drugs that can target the metabolic mechanisms within biofilms .

Potential Therapeutic Antibiotic

The ubiquity of Rel enzymes among bacteria, combined with the absence of known homologues in mammalian cells, strengthens the potential of Relacin to turn into a therapeutic antibiotic .

作用機序

将来の方向性

特性

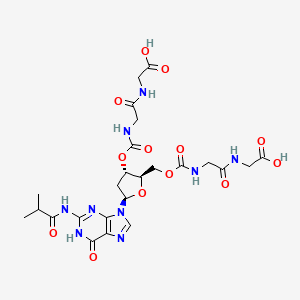

IUPAC Name |

2-[[2-[[(2R,3S,5R)-3-[[2-(carboxymethylamino)-2-oxoethyl]carbamoyloxy]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methoxycarbonylamino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N9O13/c1-10(2)20(40)31-22-30-19-18(21(41)32-22)29-9-33(19)15-3-11(46-24(43)28-5-14(35)26-7-17(38)39)12(45-15)8-44-23(42)27-4-13(34)25-6-16(36)37/h9-12,15H,3-8H2,1-2H3,(H,25,34)(H,26,35)(H,27,42)(H,28,43)(H,36,37)(H,38,39)(H2,30,31,32,40,41)/t11-,12+,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREXTMSNGTWUJT-YWPYICTPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N9O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Relacin | |

Q & A

Q1: What is the mechanism of action of Relacin?

A1: Relacin targets RelA, a key enzyme responsible for producing (p)ppGpp, signaling molecules that trigger the stringent response in bacteria [, ]. By inhibiting RelA, Relacin disrupts the stringent response, which is crucial for bacterial adaptation to stress and survival under unfavorable conditions [, ].

Q2: What are the downstream effects of Relacin inhibiting the stringent response?

A2: Inhibiting the stringent response with Relacin has been shown to have several downstream effects, including:

- Impaired entry into stationary phase: This leads to a dramatic reduction in cell viability in Gram-positive bacteria [].

- Disrupted sporulation: In spore-forming bacteria like Bacillus subtilis and the pathogenic Bacillus anthracis, Relacin strongly perturbs spore formation, regardless of the time of addition [].

- Inhibited biofilm formation: Relacin markedly disrupts the formation of multicellular biofilms, which are often associated with antibiotic resistance [].

- Increased antibiotic susceptibility: In Clostridioides difficile, inhibiting Relacin’s target, RSH, with Relacin itself or through translational suppression, leads to increased susceptibility to antibiotics like clindamycin and metronidazole [].

Q3: What is the molecular formula and weight of Relacin?

A3: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of Relacin. Further investigation into primary research articles and patents is necessary to obtain this information.

Q4: Is there any spectroscopic data available for Relacin?

A4: The abstracts provided do not include spectroscopic data for Relacin. Consulting primary research articles or contacting the researchers involved in Relacin development may yield this information.

Q5: Are there studies on Relacin's material compatibility, stability under various conditions, or catalytic properties?

A5: The provided research abstracts primarily focus on Relacin's biological activity and mechanism of action. Information regarding its material compatibility, stability, and catalytic properties requires further investigation in primary research articles and related literature.

Q6: Have computational chemistry techniques been employed in Relacin research?

A6: While the provided abstracts don't elaborate on computational studies, one abstract mentions the design and synthesis of novel Relacin analogs to inhibit Rel proteins []. This suggests the potential use of computational chemistry, such as structure-based drug design and QSAR modeling, in optimizing Relacin's properties.

Q7: What is known about the structure-activity relationship (SAR) of Relacin?

A7: One study focusing on Relacin analogs aims to understand the impact of structural modifications on the activity, potency, and selectivity of Relacin against Rel proteins []. This research highlights the importance of SAR studies in optimizing Relacin for therapeutic use.

Q8: Has research explored Relacin's stability, formulation strategies, SHE regulations, or PK/PD profile?

A8: The available abstracts primarily concentrate on Relacin's antibacterial activity and mechanism. Information about its stability, formulation, SHE regulations, and PK/PD profile requires further exploration in primary research articles and related literature.

Q9: What in vitro and in vivo studies have been conducted on Relacin?

A9: The research on Relacin includes:

- In vitro studies: Relacin has been shown to inhibit the growth of Enterococcus faecalis biofilms []. Additionally, it displays inhibitory effects on the activity of E. faecalis enzymes involved in GTP biosynthesis [].

- In vivo studies: Relacin has shown efficacy in animal models. For example, in a mouse model of Francisella tularensis infection, Relacin treatment significantly prolonged survival [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-(3-fluorophenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2612562.png)

![1-imidazo[1,2-a]pyrimidin-3-yl-Ethanone](/img/structure/B2612566.png)

![4-Fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-1-carboxylic acid](/img/structure/B2612569.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2612572.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2612576.png)

![N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide](/img/structure/B2612579.png)

![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride](/img/structure/B2612580.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2612583.png)